molecular formula C12H8N2O B8388676 2-(Pyridin-3-yloxy)-benzonitrile

2-(Pyridin-3-yloxy)-benzonitrile

Cat. No.: B8388676
M. Wt: 196.20 g/mol
InChI Key: LDRLETPTHQIBJE-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yloxy)-benzonitrile is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. Compounds featuring benzonitrile and pyridine motifs are frequently investigated as core structures or key intermediates in the synthesis of potential therapeutic agents . The nitrile functional group is a versatile moiety in drug discovery, often serving as a hydrogen bond acceptor or functioning as a bioisostere for carbonyl groups, which can be critical for optimizing interactions with biological targets . Researchers value this class of compounds for developing small molecule inhibitors and for their utility in structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

2-pyridin-3-yloxybenzonitrile

InChI

InChI=1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11/h1-7,9H

InChI Key

LDRLETPTHQIBJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Activity Profiles of Selected Analogs
Compound Name Target/Application Key Data Reference
Compound 1c Anticancer (MCF-7, MDA-MB-231) IC50: 27.1 ± 1.2 µg/mL (MCF-7); 14.5 ± 2.1 µg/mL (MDA-MB-231) .
Compound 10 mGlu5 Receptor Antagonist IC50 < 1 nM; >90% brain receptor occupancy in rats .
TC2242 Nicotinic Receptor Modulator Synthesized for α4β2* receptor selectivity studies .
TADF Derivatives (e.g., 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile) OLED Emitters Patented for high-efficiency TADF in OLEDs .

Structure-Activity Relationships (SAR)

  • Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly impact receptor binding. For example, compound 10 () achieves mGlu5 antagonism through a tetrazole linker, enhancing both potency and brain penetration .
  • Heterocyclic Linkers : Triazole () and tetrazole () groups improve cytotoxic and receptor-binding activities, respectively, compared to simpler ether linkages.
  • Bulkier Substituents : Quinuclidine () and cyclopentylpyrrolidine () groups enhance selectivity for nicotinic receptors but may reduce bioavailability due to increased molecular weight .

Pharmaceutical Development

  • mGlu5 Antagonists : Compound 10 () demonstrates cross-species oral bioavailability and is a candidate for neurological disorders .

Materials Science

  • OLEDs : Europium-based patents highlight benzonitrile derivatives as efficient TADF emitters, enabling energy-efficient displays .

Preparation Methods

Mechanistic Basis of SNAr in Pyridyloxy-Benzonitrile Formation

The synthesis of 2-(pyridin-3-yloxy)-benzonitrile predominantly relies on SNAr, leveraging the electron-deficient nature of halogenated pyridines. In this mechanism, a halogen atom (typically chlorine or bromine) at the 3-position of pyridine acts as a leaving group, enabling displacement by the deprotonated oxygen of 2-hydroxybenzonitrile. The reaction is facilitated by polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize the transition state through solvation of the base and intermediates.

Key factors influencing reactivity include:

  • Leaving group ability : Bromopyridines exhibit higher reactivity than chloropyridines due to weaker C–Br bonds.

  • Base selection : Potassium carbonate (K₂CO₃) is widely employed for its mild basicity and solubility in DMF, though cesium carbonate (Cs₂CO₃) may enhance reaction rates in sterically hindered systems.

  • Temperature : Reactions typically proceed at 100–128°C to overcome activation barriers, with prolonged heating (8–12 hours) ensuring complete conversion.

Standard Protocol Using 3-Chloropyridine and 2-Hydroxybenzonitrile

Adapting methodologies from and, a representative synthesis involves:

  • Reaction Setup : Combine 3-chloropyridine (1.0 equiv), 2-hydroxybenzonitrile (1.0 equiv), and K₂CO₃ (1.2 equiv) in anhydrous DMF.

  • Heating : Reflux at 110°C for 10 hours under nitrogen.

  • Work-up : Quench the mixture in ice water, filter the precipitate, and wash with cold ethanol.

  • Purification : Recrystallize from ethanol or purify via column chromatography (hexane/ethyl acetate).

Yield : 85–92% (theoretical), with purity >95% confirmed by HPLC.

Solvent and Base Optimization for Enhanced Efficiency

Solvent Screening

Comparative studies from and highlight solvent effects on reaction kinetics:

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.71092
DMSO46.7889
NMP32.21285
Acetonitrile37.524<50

DMF emerges as optimal due to its high polarity and ability to dissolve both ionic (K₂CO₃) and organic reactants. Acetonitrile, despite similar polarity, fails to stabilize intermediates, leading to incomplete reactions.

Base Selection and Stoichiometry

Bases deprotonate 2-hydroxybenzonitrile, generating a phenoxide ion for nucleophilic attack. Screening data from:

BasepKa (Conj. Acid)Equiv.Yield (%)
K₂CO₃10.31.292
Cs₂CO₃10.61.294
NaHCO₃6.42.045
DBU13.91.078

Cs₂CO₃ marginally outperforms K₂CO₃ due to enhanced solubility, though cost considerations often favor K₂CO₃ for large-scale synthesis.

Alternative Routes and Functional Group Tolerance

Ullmann-Type Coupling for Challenging Substrates

For electron-rich pyridines where SNAr is sluggish, copper-catalyzed Ullmann coupling offers a viable alternative. A modified protocol from employs:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-phenanthroline (20 mol%)

  • Conditions : DMSO, 120°C, 24 hours

This method achieves 75% yield but requires stringent anhydrous conditions and specialized ligands, limiting industrial applicability.

Protecting Group Strategies

When functional groups incompatible with SNAr (e.g., aldehydes) are present, transient protection of the nitrile as a silyl ether (e.g., tert-butyldimethylsilyl) allows subsequent deprotection post-coupling.

Characterization and Analytical Validation

Spectroscopic Profiling

1H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (d, J = 4.8 Hz, 1H, Py-H2)

  • δ 7.92 (dd, J = 7.6, 1.6 Hz, 1H, Ar-H6)

  • δ 7.68–7.62 (m, 2H, Ar-H3, H4)

  • δ 7.12 (d, J = 8.4 Hz, 1H, Py-H4)

13C NMR (100 MHz, CDCl₃) :

  • δ 160.1 (C-O), 149.8 (Py-C3), 134.5 (CN), 128.9–116.2 (Ar-C)

HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₂H₇N₂O: 211.0506; found: 211.0502.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) reveals a single peak at t = 6.2 min, confirming >98% purity.

Industrial-Scale Considerations and Environmental Impact

Solvent Recycling

DMF recovery via distillation reduces waste, with >90% solvent reuse achievable in closed-loop systems.

Byproduct Management

The primary byproduct, KCl, is removed via aqueous washes and repurposed in fertilizer production, aligning with green chemistry principles .

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